molecular formula C21H25N3O3S B563731 Quetiapine Sulfoxide-d8 CAS No. 1330238-38-4

Quetiapine Sulfoxide-d8

Cat. No. B563731
M. Wt: 407.558
InChI Key: FXJNLPUSSHEDON-PMCMNDOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quetiapine Sulfoxide-d8 is the deuterium labeled Quetiapine sulfoxide . Quetiapine sulfoxide (Quetiapine S-oxide) is a main metabolite of Quetiapine . Quetiapine is a second-generation antipsychotic . It is a 5-HT receptors agonist and a dopamine receptor antagonist .


Molecular Structure Analysis

The molecular formula of Quetiapine Sulfoxide-d8 is C21H17D8N3O3S . The molecular weight is 407.56 g/mol . The structure of Quetiapine Sulfoxide-d8 is related to the structure of Quetiapine .


Chemical Reactions Analysis

Quetiapine Sulfoxide-d8 is a metabolite of Quetiapine . The major metabolic pathways of Quetiapine involve sulfoxidation, mediated by cytochrome P450 3A4 (CYP3A4), and oxidation of the terminal alcohol to a carboxylic acid .


Physical And Chemical Properties Analysis

Quetiapine Sulfoxide-d8 has a molecular weight of 407.56 g/mol . The molecular formula is C21H17D8N3O3S . The parent compound, Quetiapine, has a molecular weight of 383.5 g/mol and a molecular formula of C21H25N3O2S .

Scientific Research Applications

  • Measurement and Monitoring in Plasma : A study by Fisher et al. (2012) developed a method using LC-MS/MS to measure quetiapine and four metabolites, including quetiapine sulfoxide, in human plasma. This method aids in monitoring plasma concentrations of these compounds during therapy (Fisher, Handley, Taylor, & Flanagan, 2012).

  • Pharmacokinetics in Schizophrenia Patients : Li et al. (2004) studied the pharmacokinetics of quetiapine and its metabolites, including quetiapine sulfoxide, in Chinese patients suffering from schizophrenia. They found that quetiapine is absorbed quickly and metabolized mainly to quetiapine sulfoxide (Li, Li, Cheng, Peng, Zhang, & Li, 2004).

  • HPLC-MS/ESI Method for Determination : Another study by Li et al. (2004) focused on developing a high-performance liquid chromatography-electrospray mass spectrometry method for determining quetiapine and its metabolites, including quetiapine sulfoxide, in human plasma, useful for pharmacokinetic and metabolic mechanism studies (Li, Cheng, Li, Bai, Zhang, Wang, & Li, 2004).

  • Impact on Memory and Hippocampus in Schizophrenia Models : A study by Li et al. (2015) investigated the effects of quetiapine on memory and doublecortin expression in the hippocampus of schizophrenia model mice, providing insights into the neurobiological effects of quetiapine and its metabolites (Li, He, Wang, Liu, Peng, & Wang, 2015).

  • Postmortem Distribution in Toxicology : Hopenwasser et al. (2004) examined the concentrations and distribution of quetiapine, including its metabolites, in postmortem tissues, contributing to forensic toxicology (Hopenwasser, Mozayani, Danielson, Harbin, Narula, Posey, Shrode, Wilson, Li, & Sánchez, 2004).

  • In Vitro Metabolism Studies : Steimer (2005) explored the relationship between different metabolites of quetiapine, including quetiapine-sulfoxide, and the parent drug in serum, contributing to understanding its clinical effects in schizophrenic patients (Steimer, 2005).

  • Active Metabolite Metabolism : Bakken et al. (2012) investigated the metabolism of N-desalkylquetiapine, a metabolite of quetiapine, focusing on its transformation into quetiapine sulfoxide, among others. This study enhances the understanding of the metabolic pathways of quetiapine's active metabolites (Bakken, Molden, Knutsen, Lunder, & Hermann, 2012).

Future Directions

Research into Quetiapine Sulfoxide-d8 and its parent compound, Quetiapine, continues to provide new insights into their metabolism . Future research may focus on further understanding the metabolic pathways of these compounds and their implications for treatment .

properties

IUPAC Name

2-[2-[2,2,3,3,5,5,6,6-octadeuterio-4-(11-oxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/i9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJNLPUSSHEDON-PMCMNDOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quetiapine Sulfoxide-d8

Citations

For This Compound
2
Citations
M De Meulder, MP Waldron, L Li, MG Peay, MJ Tingler… - Bioanalysis, 2016 - Future Science
… For the secondary quetiapine/metabolites assay, a WIS solution was prepared in methanol containing 50.0 ng/ml quetiapine-d8, quetiapine sulfoxide-d8, and norquetiapine-d8 and 5.00 …
Number of citations: 19 www.future-science.com
L Patteet, D Cappelle, KE Maudens, CL Crunelle… - Clinica chimica acta, 2015 - Elsevier
Measuring antipsychotic concentrations in human matrices is important for both therapeutic drug monitoring and forensic toxicology. This review provides a critical overview of the …
Number of citations: 57 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.